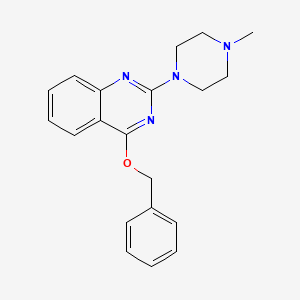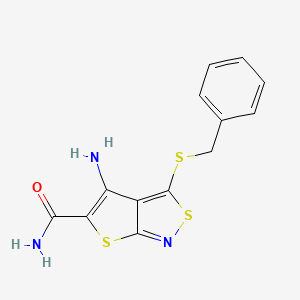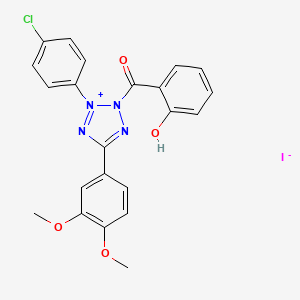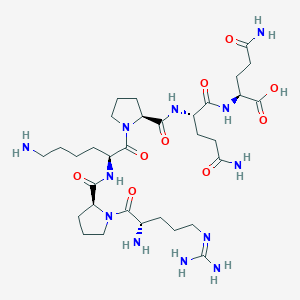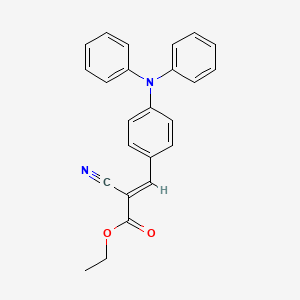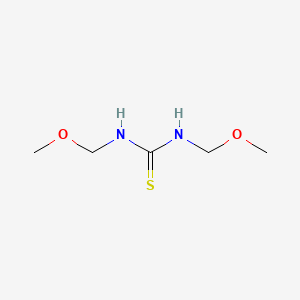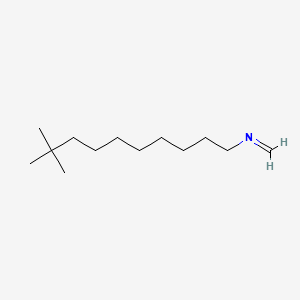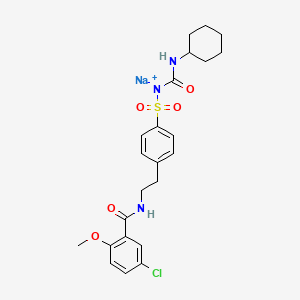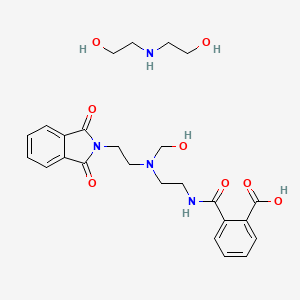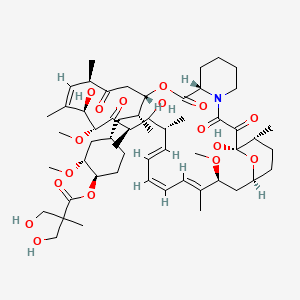
Unii-7D8AE6F258
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
35-Hydroxyl temsirolimus is a derivative of temsirolimus, an ester analog of rapamycin. Temsirolimus is a natural macrolide antibiotic with antifungal, antitumor, and immunosuppressive activities . 35-Hydroxyl temsirolimus is one of the metabolites formed during the metabolic processing of temsirolimus in the human body .
Preparation Methods
The preparation of 35-Hydroxyl temsirolimus involves the metabolic processing of temsirolimus. In vitro studies have shown that temsirolimus is metabolized by human liver microsomes and recombinant human P450 enzymes, particularly CYP3A4 . The synthetic route involves the incubation of temsirolimus with recombinant CYP3A4, followed by separation and identification of the metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) techniques .
Chemical Reactions Analysis
35-Hydroxyl temsirolimus undergoes various chemical reactions, including oxidation and hydroxylation. The primary enzyme responsible for these reactions is CYP3A4 . The major products formed from these reactions include 36-hydroxyl temsirolimus, 11-hydroxyl temsirolimus with an opened hemi-ketal ring, N-oxide temsirolimus, and 32-O-desmethyl temsirolimus .
Scientific Research Applications
35-Hydroxyl temsirolimus has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the metabolic pathways and mechanisms of action of temsirolimus and its derivatives. In medicine, temsirolimus and its metabolites, including 35-Hydroxyl temsirolimus, are investigated for their potential antitumor and immunosuppressive properties . These compounds are also used in the development of new therapeutic agents for the treatment of various cancers and immune-related disorders .
Mechanism of Action
The mechanism of action of 35-Hydroxyl temsirolimus involves the inhibition of the mammalian target of rapamycin (mTOR) pathway. Temsirolimus binds to the cytoplasmic protein FKBP-12, forming a complex that inhibits the activity of mTOR kinase . This inhibition leads to the suppression of cell proliferation, growth, and survival by blocking the translation of cell cycle regulatory proteins and angiogenic growth factors . The downstream effectors of mTOR, such as p70S6 kinase and S6 ribosomal protein, are also inhibited, resulting in reduced levels of hypoxia-inducible factors and vascular endothelial growth factor .
Comparison with Similar Compounds
35-Hydroxyl temsirolimus is similar to other hydroxylated metabolites of temsirolimus, such as 36-hydroxyl temsirolimus and 11-hydroxyl temsirolimus . These compounds share similar metabolic pathways and mechanisms of action. 35-Hydroxyl temsirolimus is unique in its specific hydroxylation position, which may influence its biological activity and pharmacokinetic properties . Other similar compounds include everolimus and ridaforolimus, which are also derivatives of rapamycin and act as mTOR inhibitors .
Properties
Molecular Formula |
C56H87NO17 |
|---|---|
Molecular Weight |
1046.3 g/mol |
IUPAC Name |
[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23R,24Z,26E,28E,30S,32S,35R)-1,18,22-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C56H87NO17/c1-32-17-13-12-14-18-33(2)47(61)38(7)49(63)50(71-11)48(62)36(5)25-34(3)42(60)29-45(35(4)26-39-21-23-43(46(27-39)70-10)73-54(67)55(8,30-58)31-59)72-53(66)41-19-15-16-24-57(41)52(65)51(64)56(68)37(6)20-22-40(74-56)28-44(32)69-9/h12-14,17-18,25,33-35,37-41,43-48,50,58-59,61-62,68H,15-16,19-24,26-31H2,1-11H3/b13-12+,18-14-,32-17+,36-25+/t33-,34-,35-,37-,38-,39+,40+,41+,43-,44+,45+,46-,47?,48-,50-,56-/m1/s1 |
InChI Key |
KQIFNDFOEYDKSI-YWZQTJABSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C([C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)O)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(C(C(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)O)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)

